molecular formula C18H16N4S2 B13369595 3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369595
M. Wt: 352.5 g/mol
InChI Key: QHLUTJMBEPTIRW-UHFFFAOYSA-N
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Description

Benzyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of benzyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methylphenyl groups contribute to its lipophilicity and ability to cross biological membranes, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C18H16N4S2

Molecular Weight

352.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S2/c1-13-6-5-9-15(10-13)17-21-22-16(19-20-18(22)24-17)12-23-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

QHLUTJMBEPTIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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